1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts like palladium or platinum.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities of the indole moiety.
Biological Research: The compound is used to investigate cellular pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives:
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-18-5-3-17(4-6-18)25-22(28)15-10-21(27)26(13-15)9-8-14-12-24-20-7-2-16(23)11-19(14)20/h2-7,11-12,15,24H,8-10,13H2,1H3,(H,25,28) |
InChI Key |
RCOYJQMGHNBGLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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